molecular formula C12H19Br2ClN2O B587894 Brombuterol-d9 Hydrochloride CAS No. 1353867-94-3

Brombuterol-d9 Hydrochloride

Cat. No. B587894
CAS RN: 1353867-94-3
M. Wt: 411.61
InChI Key: XGPFKIAOVSGRSY-KYRNGWDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brombuterol-d9 Hydrochloride is a biochemical used for proteomics research . It is a certified reference material for highly accurate and reliable data analysis .


Molecular Structure Analysis

The molecular formula of Brombuterol-d9 Hydrochloride is C12H10D9Br2ClN2O . The molecular weight is 411.61 .

Scientific Research Applications

Beta-Adrenergic Receptor Agonism

Bromobuterol-d9 is a deuterium-labeled version of Bromobuterol, which acts as a β-adrenergic receptor agonist . This property is crucial for research into the sympathetic nervous system’s response and the development of drugs targeting cardiovascular diseases, asthma, and COPD.

Analytical Benchmarking

Due to its deuterium labeling, Bromobuterol-d9 serves as an ideal internal standard for analytical methods, ensuring accuracy and precision in the quantification of Bromobuterol in biological samples .

Pharmacokinetics and Metabolism Studies

Researchers utilize Bromobuterol-d9 to understand the pharmacokinetics and metabolism of Bromobuterol. The deuterium atoms provide a stable isotopic tracer that can be followed through metabolic pathways without altering the compound’s pharmacological properties .

Isotope Effects Investigation

The presence of deuterium allows scientists to study isotope effects on drug metabolism and pharmacokinetics, which can lead to insights into the mechanisms of drug action and the development of more effective medications .

Veterinary Medicine Research

Bromobuterol-d9 is used in veterinary research to develop and validate testing methods for detecting β-agonists in animal samples, which is essential for food safety and compliance with regulatory standards .

Development of Beta-Agonist Detection Methods

The compound is instrumental in creating sequential analytical procedures for the detection of beta-agonists like Bromobuterol in bovine urine samples, which is significant for anti-doping and food safety applications .

Mechanism of Action

Target of Action

Bromobuterol-d9, also known as Brombuterol-d9 Hydrochloride, primarily targets the β-adrenergic receptor . The β-adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolism. By acting on these receptors, Bromobuterol-d9 can influence various physiological processes.

Mode of Action

As a β-adrenergic receptor agonist , Bromobuterol-d9 binds to the β-adrenergic receptors, mimicking the action of epinephrine and norepinephrine, natural hormones in the body . This binding triggers a series of intracellular events, leading to the activation of the enzyme adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cAMP lead to various physiological responses, such as relaxation of bronchial smooth muscle and increased heart rate.

Result of Action

The molecular and cellular effects of Bromobuterol-d9’s action primarily involve the relaxation of bronchial smooth muscle and an increase in heart rate due to its agonistic action on β-adrenergic receptors . These effects make it potentially useful in the treatment of conditions like asthma and other obstructive airway diseases.

Safety and Hazards

When handling Brombuterol-d9 Hydrochloride, it is recommended to use local exhaust ventilation if possible. It should be kept away from sources of ignition and precautions should be taken against static discharges .

properties

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPFKIAOVSGRSY-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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